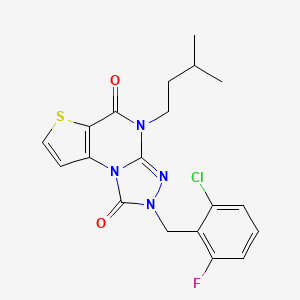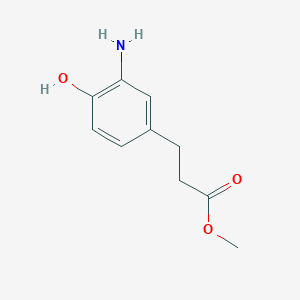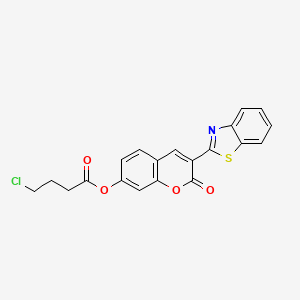
(Z)-3-(2,4-dimethoxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-(2,4-dimethoxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile, commonly known as DMTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTA is a member of the acrylonitrile family, which is known for its diverse range of applications in the industrial, pharmaceutical, and agricultural sectors.
作用機序
The exact mechanism of action of DMTA is not fully understood. However, it is believed that DMTA exerts its effects by inhibiting various enzymes and signaling pathways. In cancer cells, DMTA has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. Additionally, DMTA has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
DMTA has been shown to have various biochemical and physiological effects. In cancer cells, DMTA has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the migration and invasion of cancer cells. Additionally, DMTA has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
実験室実験の利点と制限
One advantage of using DMTA in lab experiments is its diverse range of applications. DMTA has been studied for its potential use in the pharmaceutical, agricultural, and industrial sectors. Additionally, DMTA has been shown to have low toxicity, making it a safer alternative to other chemicals.
One limitation of using DMTA in lab experiments is its complex synthesis method. The synthesis of DMTA requires expertise in organic chemistry, which can be a limitation for researchers who do not have a background in this field. Additionally, the cost of synthesizing DMTA can be high, which can be a limitation for researchers with limited funding.
将来の方向性
There are several future directions for the study of DMTA. In the pharmaceutical industry, DMTA can be further studied for its potential use as an anticancer drug. Additionally, DMTA can be studied for its potential use in the treatment of other diseases such as arthritis and inflammatory bowel disease.
In the agricultural sector, DMTA can be further studied for its potential use as a herbicide and fungicide. Additionally, DMTA can be studied for its potential use in the development of new pesticides that are safer and more environmentally friendly.
Conclusion:
In conclusion, DMTA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of DMTA is complex and requires expertise in organic chemistry. DMTA has been extensively studied for its potential applications in the pharmaceutical, agricultural, and industrial sectors. Additionally, DMTA has been shown to have low toxicity, making it a safer alternative to other chemicals. Further studies are needed to fully understand the mechanism of action of DMTA and its potential applications in various fields.
合成法
DMTA can be synthesized through a multistep process involving the reaction of various chemicals. The first step involves the condensation of 2,4-dimethoxybenzaldehyde with 4-fluorobenzothiazole to form the intermediate product. The intermediate product is then reacted with malononitrile to form the final product, DMTA. The synthesis method of DMTA is complex and requires expertise in organic chemistry.
科学的研究の応用
DMTA has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, DMTA has been studied for its anticancer properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, DMTA has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
In the agricultural sector, DMTA has been studied for its potential use as a herbicide. It has been shown to inhibit the growth of weeds by interfering with their photosynthetic pathway. Furthermore, DMTA has been studied for its potential use as a fungicide, as it has been shown to inhibit the growth of various fungi.
特性
IUPAC Name |
(Z)-3-(2,4-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O2S/c1-24-17-8-5-14(19(10-17)25-2)9-15(11-22)20-23-18(12-26-20)13-3-6-16(21)7-4-13/h3-10,12H,1-2H3/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUUDVPXWBEECD-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(2,4-dimethoxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2942825.png)
![N'-[(E)-1H-indol-3-ylmethylidene]-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide](/img/structure/B2942829.png)

![Methyl 2-[1-adamantylcarbamoyl(methyl)amino]acetate](/img/structure/B2942831.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2942832.png)
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoic acid](/img/no-structure.png)
![(1-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropyl) methanamine hydrochloride](/img/structure/B2942836.png)
![(E)-3-nitro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2942837.png)
![2,2'-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diyl)bis(azanediyl))diethanol](/img/structure/B2942839.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-methyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2942842.png)
![N-(2,5-dimethoxyphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2942844.png)

